molecular formula C16H13FN2O2 B7636993 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B7636993
M. Wt: 284.28 g/mol
InChI Key: WRIUHGCWUKCAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide, also known as BFMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to inhibit the activity of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation. 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In neuroprotection, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In anti-inflammatory therapy, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide, including:
1. Further studies on the mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide, including its effects on various signaling pathways and its interactions with other molecules.
2. Studies on the potential use of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide in combination with other drugs or therapies for cancer, neuroprotection, and anti-inflammatory therapy.
3. Studies on the pharmacokinetics and pharmacodynamics of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide, including its absorption, distribution, metabolism, and excretion in animal models.
4. Studies on the potential side effects and toxicity of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide at high concentrations, including its effects on organ function and behavior.
5. Studies on the potential use of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide in other fields, such as cardiovascular disease and infectious diseases.
Conclusion:
In conclusion, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves the reaction of 4-fluoro-2-methylbenzoic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-glycine to form 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In anti-inflammatory therapy, 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-10-8-11(17)6-7-13(10)18-16(20)9-14-12-4-2-3-5-15(12)21-19-14/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIUHGCWUKCAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide

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